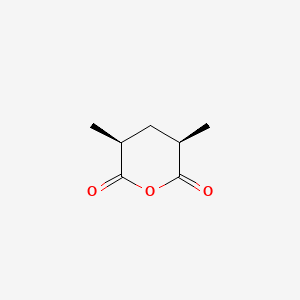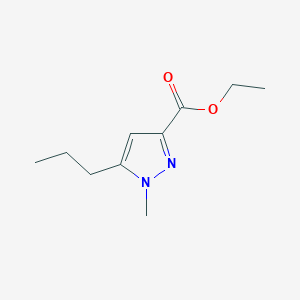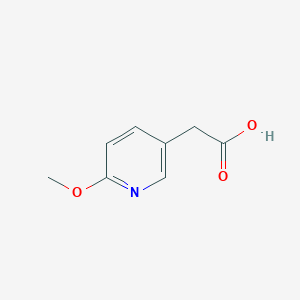
6-Methoxy-3-pyridineacetic acid
Vue d'ensemble
Description
6-Methoxy-3-pyridineacetic Acid is a chemical compound with the molecular weight of 167.16 . Its IUPAC name is (6-methoxy-3-pyridinyl)acetic acid .
Molecular Structure Analysis
The InChI code for 6-Methoxy-3-pyridineacetic Acid is1S/C8H9NO3/c1-12-7-3-2-6 (5-9-7)4-8 (10)11/h2-3,5H,4H2,1H3, (H,10,11) . Physical And Chemical Properties Analysis
6-Methoxy-3-pyridineacetic Acid is a solid at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
A study by Ansari, Quraishi, and Singh (2015) explored the adsorption and corrosion inhibition effect of pyridine derivatives, including compounds similar to 6-Methoxy-3-pyridineacetic acid, on mild steel in hydrochloric acid. These compounds demonstrated significant inhibition efficacy, underlining their potential in corrosion protection (Ansari, Quraishi, & Singh, 2015).
Synthesis of Lactic Acid Derivatives
Škof, Svete, and Stanovnik (2000) reported the synthesis of lactic acid derivatives using 2-pyridineacetic acid derivatives, including structures similar to 6-Methoxy-3-pyridineacetic acid. This highlights its use in the creation of novel organic compounds (Škof, Svete, & Stanovnik, 2000).
Anti-Inflammatory and Analgesic Activity
Abu‐Hashem and Youssef (2011) synthesized new derivatives involving pyrimidine and furochromone structures, incorporating elements similar to 6-Methoxy-3-pyridineacetic acid, and evaluated their anti-inflammatory and analgesic activities. This research indicates its potential application in medicinal chemistry (Abu‐Hashem & Youssef, 2011).
Preparation for Osteoporosis Treatment
Hutchinson et al. (2003) identified a compound involving 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, related to 6-Methoxy-3-pyridineacetic acid, as a potent antagonist for bone turnover, with potential applications in treating osteoporosis (Hutchinson et al., 2003).
Synthesis of Hydrochloride
A study by Hua (2004) detailed the synthesis of 3-pyridineacetic acid hydrochloride, illustrating the procedural versatility of compounds similar to 6-Methoxy-3-pyridineacetic acid (Hua, 2004).
Deprotometalation of Substituted Pyridines
Hedidi et al. (2016) investigated the deprotometalation of methoxy- and fluoro-pyridines, including structures akin to 6-Methoxy-3-pyridineacetic acid, revealing insights into the reactivity and potential applications in organic synthesis (Hedidi et al., 2016).
Organotin Carboxylates Synthesis
Zhang et al. (2011) synthesized new organotin carboxylates using 6-chloro-3-pyridineacetic acid, demonstrating the potential of pyridineacetic acid derivatives in creating complex structures with varied applications (Zhang et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-6(5-9-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOMFXXEDWGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474593 | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-pyridineacetic acid | |
CAS RN |
902130-87-4 | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902130-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
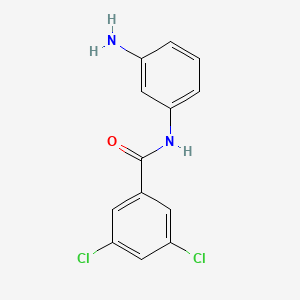

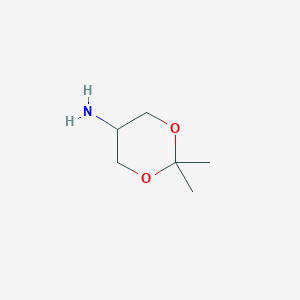
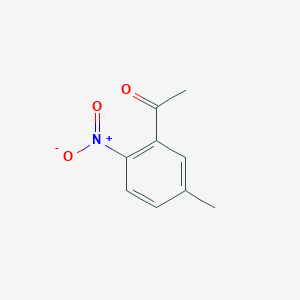
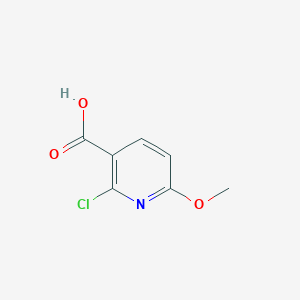
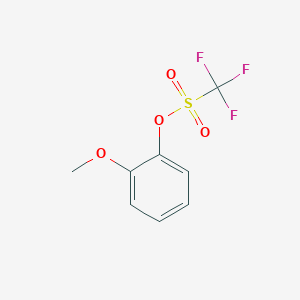
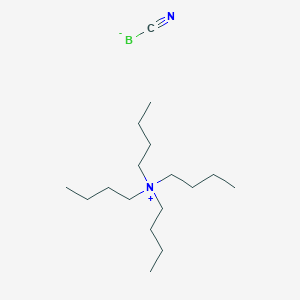
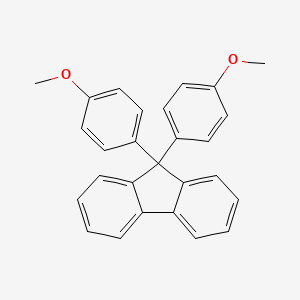
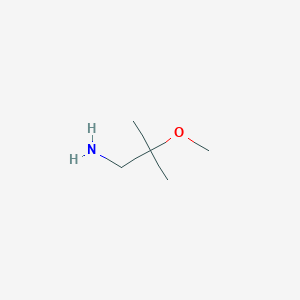
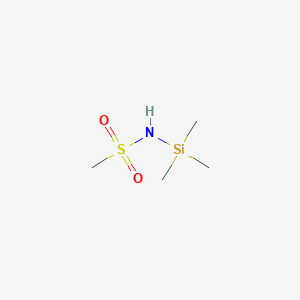
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
